molecular formula C7H12Br2O2 B1311980 Ethyl 2,5-dibromopentanoate CAS No. 29823-16-3

Ethyl 2,5-dibromopentanoate

Cat. No. B1311980
CAS RN: 29823-16-3
M. Wt: 287.98 g/mol
InChI Key: IMJLPXIWIIDKHO-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromopentanoate is a chemical compound with the molecular formula C7H12Br2O2 . It is used in various chemical reactions and has several physical and chemical properties that make it an important compound in the field of chemistry .


Physical And Chemical Properties Analysis

Ethyl 2,5-dibromopentanoate has a density of 1.7±0.1 g/cm^3, a boiling point of 266.8±25.0 °C at 760 mmHg, and a flash point of 115.1±23.2 °C . It has a molar refractivity of 51.7±0.3 cm^3, a polar surface area of 26 Å^2, and a molar volume of 174.3±3.0 cm^3 .

Scientific Research Applications

Aziridination Reactions

Ethyl 2,5-dibromopentanoate demonstrates utility in the synthesis of aziridines, a class of organic compounds containing a three-membered ring. It reacts with primary amines in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of conjugated aziridines. This process shows compatibility with nucleoside-derived amines, indicating a broad scope of applications in organic synthesis (Weller & Rajski, 2004).

Organoleptic Impact in Wine

Research on related ethyl esters, such as ethyl 2-hydroxy-4-methylpentanoate, has revealed their significant roles in the organoleptic properties of wine. These compounds contribute to the fruity aroma of wine, with different enantiomers presenting varying levels in red and white wines. Sensory analysis demonstrates their contribution to the perception of fruity aromas, suggesting that similar esters might play a role in the flavor and aroma profiles of various food and beverage products (Lytra et al., 2012).

Biofuels and Combustion Chemistry

Ethyl pentanoate, chemically related to ethyl 2,5-dibromopentanoate, is studied as a potential surrogate for biodiesel fuels. Research on its combustion chemistry is crucial for developing high-performance and environmentally friendly combustion devices. A detailed chemical kinetic mechanism for the combustion of ethyl pentanoate provides insights into the combustion process of ethyl ester-based biofuels (Dmitriev et al., 2021).

Chemical Synthesis and Pharmaceuticals

Ethyl 2,5-dibromopentanoate and its derivatives play roles in the synthesis of various chemical compounds. For instance, it is used in the synthesis of intermediates like ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, a medication used to prevent kidney damage caused by certain antibiotics (Xin-zhi, 2006).

Contributions to Insect Pheromones

In entomological research, compounds similar to ethyl 2,5-dibromopentanoate, like 3-ethyl-4-methylpentanol, have been identified as components of the sex pheromone in certain ant species. This research aids in understanding chemical communication and mating behaviors in insects, potentially contributing to pest control strategies (Castracani et al., 2008).

Safety and Hazards

While specific safety and hazard information for Ethyl 2,5-dibromopentanoate is not available in the sources retrieved, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

ethyl 2,5-dibromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLPXIWIIDKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452292
Record name Ethyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dibromopentanoate

CAS RN

29823-16-3
Record name Ethyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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